REACTION_SMILES
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[CH3:25][OH:26].[Cl:1][c:2]1[cH:3][c:4]([N+:19](=[O:20])[O-:21])[c:5]([O:6][c:7]2[cH:8][cH:9][c:10]([C:11](=[O:12])[O:13][CH3:14])[cH:15][cH:16]2)[cH:17][cH:18]1.[ClH:24].[Li+:23].[OH-:22]>>[Cl:1][c:2]1[cH:3][c:4]([N+:19](=[O:20])[O-:21])[c:5]([O:6][c:7]2[cH:8][cH:9][c:10]([C:11](=[O:12])[OH:13])[cH:15][cH:16]2)[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(Oc2ccc(Cl)cc2[N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(Oc2ccc(Cl)cc2[N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |